molecular formula C19H19N5 B2616730 2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 899402-35-8

2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

Cat. No. B2616730
CAS RN: 899402-35-8
M. Wt: 317.396
InChI Key: ZEVDNNLALRWGEX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

TMP-1 is a brown solid with a melting point of 191–192 °C . Its IR (KBr) spectrum shows peaks at 3425–3400 cm−1 (OH), 3325 cm−1 (NH), 1660 cm−1 (C=O), and 1620 cm−1 (C=N) .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by El-Essawy (2010) explored the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines through cyclocondensation, leading to the formation of tetraheterocyclic systems with established structures via NMR and mass spectra (El-Essawy, 2010).
  • Döring et al. (1995) achieved the synthesis of aryl-(4-arylimino-4H-pyrido[1,2-a]pyrazine-3-yl)amines, showcasing complex formation with Molybdenum(0) and its oxygenation properties, indicating a potential for creating complex molecules with significant properties (Döring et al., 1995).

Antimicrobial, Antifungal, and Antitumor Activities

  • Titi et al. (2020) discussed the synthesis and characterization of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites, which underscores the biological significance of these compounds (Titi et al., 2020).
  • Sutherland et al. (2022) reported on pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis, highlighting their potential as therapeutic agents (Sutherland et al., 2022).
  • Deohate and Palaspagar (2020) evaluated the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics, showing their potential use in addressing microbial and pest-related issues (Deohate & Palaspagar, 2020).

Molecular Docking and Structure-Activity Relationships

  • Beyzaei et al. (2017) provided insights into the structure-activity relationships of pyrazolo[3,4-d]pyrimidin-5-amines, emphasizing their potential antibacterial agents and suggesting improvements for future compound designs (Beyzaei et al., 2017).

properties

IUPAC Name

4,11,13-trimethyl-N-(3-methylphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5/c1-11-6-5-7-15(8-11)22-16-10-14(4)21-19-17-12(2)9-13(3)20-18(17)23-24(16)19/h5-10,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVDNNLALRWGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C4C(=CC(=NC4=NN23)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

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